Methyl 4-methyl-2-pentenoate
Overview
Description
Methyl 4-methyl-2-pentenoate is an organic compound with the molecular formula C7H12O2. It is an unsaturated methyl ester, which means it contains a double bond within its carbon chain. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
Methyl 4-methyl-2-pentenoate is primarily involved in the process of polymerization . It acts as a chain transfer agent during the polymerization of exo, exo -5,6-bis (methoxymethyl)-7-oxabicyclo [2.2.1]hept-2-ene . The primary targets of this compound are the monomers that are being polymerized.
Mode of Action
The compound interacts with its targets by acting as a chain transfer agent during the polymerization process . This means it helps control the molecular weight of the resulting polymer by transferring active centers from growing polymer chains to other molecules in the system. This results in changes in the structure and properties of the resulting polymer.
Biochemical Pathways
It is known to be involved in the polymerization process . The downstream effects of this process include the formation of polymers with controlled molecular weights, which can have various applications in materials science and engineering.
Result of Action
The primary result of the action of this compound is the formation of polymers with controlled molecular weights . This can lead to the creation of materials with specific properties, depending on the nature of the monomers used and the conditions of the polymerization process.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the temperature and pressure of the reaction environment, the presence of other substances, and the specific conditions of the polymerization process
Biochemical Analysis
Biochemical Properties
Methyl 4-methyl-2-pentenoate is known to undergo amidation with formamide via an acetone-initiated photochemical reaction to form a 1:1 adduct . This suggests that it can interact with enzymes and other biomolecules involved in amidation reactions.
Molecular Mechanism
It is known to act as a chain transfer agent during the polymerization of exo, exo -5,6-bis (methoxymethyl)-7-oxabicyclo [2.2.1]hept-2-ene using Ru II (H 2 0) 6 (tos) 2 (tos = p -toluenesulfonate) as a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-2-pentenoate can be synthesized through the esterification of 4-methyl-2-pentenoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired ester from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-pentenoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-2-pentenoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and as a flavoring agent in the food industry.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-pentenoate: Similar structure but without the methyl group on the second carbon.
Ethyl 4-methyl-2-pentenoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl trans-4-oxo-2-pentenoate: Contains a keto group instead of the double bond.
Uniqueness
Methyl 4-methyl-2-pentenoate is unique due to the presence of both a double bond and a methyl group on the second carbon, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
methyl 4-methylpent-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOAQDZUARKSRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347502 | |
Record name | Methyl 4-methyl-2-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50652-78-3 | |
Record name | Methyl 4-methyl-2-pentenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.